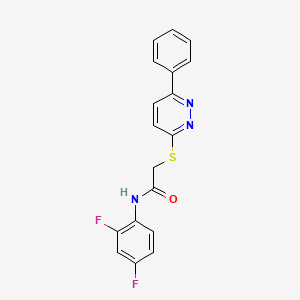
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide" is a derivative of sulfanilamide, which is a molecule known for its antimicrobial properties. Although the specific compound is not directly studied in the provided papers, similar compounds with sulfanylacetamide groups have been synthesized and characterized, indicating a potential for biological activity, including antiviral properties against targets like SARS-CoV-2 protease .
Synthesis Analysis
The synthesis of related sulfanilamide derivatives involves multiple steps, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl
Applications De Recherche Scientifique
Vibrational Spectroscopic Signatures and Molecular Interactions
- N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a molecule with antiviral properties, has been extensively characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study involved density functional theory calculations and explored molecular aspects like geometric equilibrium, hydrogen bonding, and harmonic vibrational wavenumbers. The vibrational spectral analysis and Hirshfeld surface analysis provided insights into the molecule's stability and intermolecular interactions, which are crucial for understanding its pharmacokinetic properties and inhibition activity against viruses (Mary et al., 2022).
Inhibition of Glutaminase and Anticancer Evaluation
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which share structural similarities with N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models. The structure-activity relationship studies aimed to improve the drug-like properties of these compounds (Shukla et al., 2012).
Anticancer Activity of Arylsulfonyl Derivatives
- A series of 4-arylsulfonyl-1,3-oxazoles, structurally related to N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, were synthesized and evaluated for their anticancer activities against a variety of cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of such molecules in cancer therapy (Zyabrev et al., 2022).
Antibacterial, Antifungal, and Anthelmintic Screening
- Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, another molecule structurally akin to N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. The study not only provided insights into the biological activities of these compounds but also explored their potential in latent fingerprint analysis for forensic applications (Khan et al., 2019).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-13-6-7-16(14(20)10-13)21-17(24)11-25-18-9-8-15(22-23-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEOJQWZMTWZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

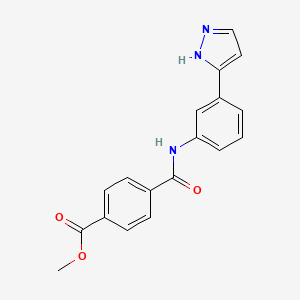


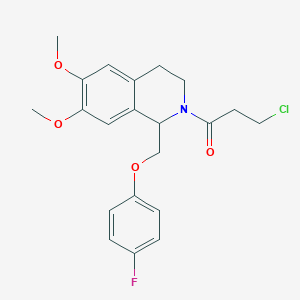

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)
![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)
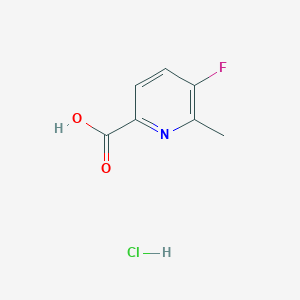
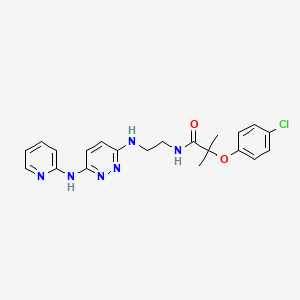
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)
![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)